molecular formula C17H17BrN2O2S B12130442 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B12130442
M. Wt: 393.3 g/mol
InChI Key: DFRTWJRGYBTSSJ-UHFFFAOYSA-N
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Description

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a brominated dimethylbenzene ring, which is further connected to a dihydroimidazole ring with a phenyl substituent.

Preparation Methods

The synthesis of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The starting material, 2,5-dimethylbenzene, undergoes bromination to form 4-bromo-2,5-dimethylbenzene.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent to yield 4-bromo-2,5-dimethylbenzenesulfonyl chloride.

    Imidazole Formation: The sulfonyl chloride is reacted with an imidazole derivative under appropriate conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The phenyl and imidazole rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group and bromine atom can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

  • 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
  • 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
  • 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

These compounds share the brominated dimethylbenzenesulfonyl group but differ in the attached heterocyclic or aromatic rings. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H17BrN2O2S

Molecular Weight

393.3 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C17H17BrN2O2S/c1-12-11-16(13(2)10-15(12)18)23(21,22)20-9-8-19-17(20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3

InChI Key

DFRTWJRGYBTSSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

Origin of Product

United States

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